molecular formula C9H13F6N3O5S2 B14880750 1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide

1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide

Cat. No.: B14880750
M. Wt: 421.3 g/mol
InChI Key: MHCVLYGSKRPUEL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide is an ionic liquid that has gained significant attention in recent years due to its unique properties. This compound is known for its low viscosity, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide typically involves the reaction of 1-(2-Hydroxyethyl)-2,3-dimethylimidazole with bis(trifluoromethanesulfonyl)amide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of substituted imidazolium salts .

Scientific Research Applications

1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various charged species, facilitating reactions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)amide
  • 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide

Uniqueness

1-(2-Hydroxyethyl)-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)amide stands out due to its specific structural features, which impart unique properties such as lower viscosity and higher thermal stability compared to its analogs. These characteristics make it particularly suitable for applications requiring high-performance ionic liquids .

Properties

Molecular Formula

C9H13F6N3O5S2

Molecular Weight

421.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(2,3-dimethylimidazol-3-ium-1-yl)ethanol

InChI

InChI=1S/C7H13N2O.C2F6NO4S2/c1-7-8(2)3-4-9(7)5-6-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,10H,5-6H2,1-2H3;/q+1;-1

InChI Key

MHCVLYGSKRPUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CN1CCO)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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